Tabernanthine

Beschreibung

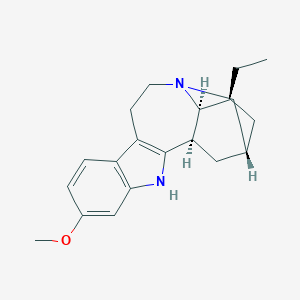

Tabernanthine is a monoterpene indole alkaloid (MIA) primarily isolated from species of the Apocynaceae family, including Tabernaemontana dichotoma and Tabernanthe iboga . Structurally, it features an indole framework with a substituted isoquinuclidine moiety, distinguishing it within the iboga alkaloid group . Pharmacologically, this compound exhibits diverse effects, including calcium channel antagonism, modulation of catecholamine responses, and central nervous system (CNS) activity, particularly influencing wakefulness and sleep patterns .

Eigenschaften

IUPAC Name |

(1R,15R,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-16(6-7-22(11-12)20(13)17)15-5-4-14(23-2)10-18(15)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13+,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIDWKVIQZIKEK-CFDPKNGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878514 | |

| Record name | Tabernanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-94-3 | |

| Record name | Tabernanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tabernanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tabernanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TABERNANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV52I1S16D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tabernanthine typically involves the extraction from the iboga plant or semi-synthesis from precursor compounds such as voacangine . The total synthesis of ibogaine was first described in 1956 . The process involves several steps, including decarboxylation and demethylation reactions .

Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its synthesis. It is often obtained through semi-synthesis from voacangine, which is more readily available . The process involves decarboxylation followed by demethylation .

Analyse Chemischer Reaktionen

Types of Reactions: Tabernanthine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are often employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of noribogaine .

Wissenschaftliche Forschungsanwendungen

Addiction Treatment

Tabernanthine has been studied extensively for its potential role in addiction therapy. Research indicates that this compound can significantly reduce self-administration of addictive substances such as cocaine and morphine in animal models. This effect suggests a promising avenue for developing treatments for substance use disorders.

Case Study: Cocaine and Morphine Self-Administration

- Study Design : Rats were administered this compound to observe changes in self-administration behavior.

- Findings : this compound persistently reduced the self-administration rates of both cocaine and morphine, indicating its potential as a therapeutic agent in addiction treatment .

Neuropharmacological Effects

This compound interacts with various neurotransmitter systems, which may explain its effects on addiction and other psychological conditions. It acts as a kappa opioid agonist and NMDA receptor antagonist, which are critical pathways in pain modulation and neuroplasticity.

Pharmacological Profile

| Property | Value |

|---|---|

| Kappa Opioid Agonist | Ki = 0.15 μM |

| NMDA Receptor Antagonist | Ki = 10.5 μM |

| Benzodiazepine Receptor Interaction | IC50 = 150 μM |

This profile highlights this compound's potential utility in managing conditions associated with pain and addiction, leveraging its unique receptor interactions .

Neuroplasticity and Cognitive Enhancement

Recent studies have indicated that this compound may promote structural neural plasticity, which is vital for cognitive function and recovery from addiction. In rodent models, this compound treatment led to increased dendritic arbor complexity, suggesting enhanced neural connectivity.

Traditional Medicine Applications

In traditional Central and West African medicine, Tabernanthe iboga has been used for centuries as a neuro-stimulant and for various ailments including fatigue and diabetes management. The alkaloids present in the plant, including this compound, contribute to these therapeutic effects.

Traditional Uses

- Fatigue Relief : Used as a stimulant during rituals.

- Diabetes Management : Recent studies suggest that extracts from T. iboga may help manage hyperglycemia and improve metabolic health .

Synergistic Effects with Analgesics

This compound has been shown to enhance the analgesic effects of opioids like morphine. Research indicates that when combined with morphine, this compound can reduce the required dose for effective pain relief while minimizing side effects.

Analgesic Potentiation

Wirkmechanismus

The mechanism of action of Tabernanthine involves its interaction with various neurotransmitter systems in the brain . It acts on serotonin, dopamine, and opioid receptors, which are believed to contribute to its anti-addictive effects . The compound is rapidly metabolized into noribogaine, which also plays a role in its pharmacological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Tabernanthine shares structural homology with other iboga alkaloids, such as ibogaine , ibogamine , and voacangine , which also possess the indole core but differ in substituents and side chains:

- Ibogaine : Contains a methoxy group at position C-10 and a hydroxyl group at C-12, enhancing its interaction with serotonin and opioid receptors .

- Ibogamine : Lacks the methoxy group at C-10, reducing its receptor-binding affinity compared to ibogaine .

- Voacangine : Features a carbomethoxy group at C-16, altering its pharmacokinetic profile .

Table 1: Structural and Pharmacokinetic Properties

| Compound | Key Structural Features | Solubility | Natural Sources |

|---|---|---|---|

| This compound | Isoquinuclidine substituent | Methanol, Chloroform | T. dichotoma, T. iboga |

| Ibogaine | C-10 methoxy, C-12 hydroxyl | Methanol, Chloroform | T. iboga |

| Ibogamine | No C-10 methoxy | Methanol, Chloroform | T. iboga, Pandaca retusa |

| Voacangine | C-16 carbomethoxy | Methanol, Chloroform | Tabernaemontana spp. |

Pharmacological Effects

Calcium Channel Modulation

- This compound: Acts as a calcium entry blocker, non-competitively inhibiting noradrenaline (NE)-induced contractions in vascular smooth muscle and reducing cardiac chronotropy . At high doses, it inhibits intracellular Ca²⁺ release, while low doses potentiate NE responses .

- Voacangine: Shows weaker calcium antagonism compared to this compound, with more pronounced activity at serotonin receptors .

Central Nervous System Activity

- This compound : Increases wakefulness and theta-band EEG activity in rats, reduces slow-wave sleep (SWS), and transiently blocks paradoxical sleep (REM) . Unlike ibogaine, it lacks significant psychedelic properties .

- Ibogaine : Induces oneirogenic (dream-like) states and increases arousability, linked to 5-HT2A and σ-2 receptor modulation .

- Ibogamine : Exhibits weaker CNS stimulation, primarily acting as an anti-hypertensive agent .

Table 2: Pharmacological Profiles

| Compound | Key Pharmacological Actions | Therapeutic Potential |

|---|---|---|

| This compound | Ca²⁺ channel blockade, wakefulness promotion | Cardiovascular regulation, CNS stimulant |

| Ibogaine | Anti-addictive (opioid detox), psychedelic | Addiction therapy |

| Voacangine | Serotonergic modulation, mild Ca²⁺ effects | Anxiety, depression |

Biologische Aktivität

Tabernanthine is an indole alkaloid derived from the plant Tabernanthe iboga, which has garnered attention for its various biological activities, particularly in the context of neuropharmacology and traditional medicine. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is one of several alkaloids found in T. iboga, alongside ibogaine and voacangine. Historically, T. iboga has been utilized in Central and West African traditional medicine for its stimulant and therapeutic effects, particularly in rituals aimed at combating fatigue and treating conditions such as diabetes .

Pharmacological Properties

- CNS Stimulation : this compound exhibits central nervous system (CNS) stimulating properties without significantly increasing motor activity. This unique profile allows it to enhance alertness while minimizing side effects commonly associated with stimulants .

- Analgesic Potential : Research indicates that this compound can potentiate the analgesic effects of opioids like morphine. This synergistic effect allows for reduced dosages of opioids while maintaining effective pain relief, thus minimizing potential side effects associated with higher doses .

- Cholinesterase Inhibition : this compound has been reported to inhibit cholinesterase activity, which may contribute to its neuropharmacological effects by enhancing cholinergic neurotransmission .

- Neurotoxicity Concerns : Despite its therapeutic potential, this compound's structural relatives, particularly ibogaine, have raised concerns regarding neurotoxicity and cardiotoxicity. Studies have shown that ibogaine can induce neurotoxic effects in certain contexts, which necessitates caution in its use .

The mechanisms underlying the biological activity of this compound are complex and not fully understood. However, several pathways have been identified:

- GDNF Pathway Activation : Ibogaine activates the glial cell line-derived neurotrophic factor (GDNF) pathway, which is implicated in neuroprotection and may also be relevant to this compound's effects .

- Regulation of Neurotransmitter Systems : this compound may influence various neurotransmitter systems, including dopaminergic and serotonergic pathways, contributing to its psychoactive effects.

Table 1: Summary of Key Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Paškulin et al., 2012 | Respiratory Activity | Increased ATP expenditure; potential benefits for type 2 diabetes prevention |

| Miranda et al., 2016 | Cognitive Function | Impaired spatial learning in HFD-induced obese mice treated with iboga extracts |

| Litjens & Brunt, 2016 | Neurotoxicity | Highlighted concerns regarding the safety profile of iboga alkaloids |

| Maciulaitis et al., 2008 | Neuropharmacology | Activation of GDNF pathway by ibogaine; relevance to this compound's effects |

Implications for Treatment

The potential applications of this compound in clinical settings are significant, particularly concerning pain management and addiction treatment. Its ability to enhance opioid analgesia while reducing required dosages presents a promising avenue for research into safer pain management strategies.

Q & A

Q. What spectroscopic methods are most reliable for identifying and characterizing tabernanthine in plant extracts?

this compound identification typically combines UV-Vis spectroscopy (for conjugated systems), NMR (¹H and ¹³C for structural elucidation), and mass spectrometry (HRMS for molecular weight confirmation). Cross-validation with reference spectra from authenticated samples is critical to avoid misidentification, as structural analogs like ibogamine may co-elute .

Q. How can researchers optimize extraction protocols for this compound from Tabernanthe iboga root bark?

Acid-base extraction using non-polar solvents (e.g., dichloromethane) under controlled pH (8–9) is standard. Recent studies suggest ultrasonic-assisted extraction improves yield by 15–20% compared to Soxhlet methods. Include purity validation via HPLC with diode-array detection (DAD) to quantify alkaloid fractions .

Q. What in vitro models are suitable for preliminary screening of this compound’s neuropharmacological activity?

Primary neuronal cultures (e.g., rat cortical neurons) are used to assess effects on ion channels (e.g., NMDA/AMPA receptors). Pair these with high-throughput calcium imaging to quantify receptor modulation. Include positive controls (e.g., ketamine for NMDA antagonism) and dose-response curves to establish EC₅₀ values .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics across species (mice, dogs, humans) be reconciled?

Species-specific metabolic pathways (e.g., cytochrome P450 isoforms) must be mapped using hepatic microsomal assays. For example, murine CYP2D6 metabolizes this compound faster than human isoforms, explaining shorter half-life in mice. Use isotopic labeling (³H or ¹⁴C) to track metabolite formation in cross-species studies .

Q. What experimental designs address the challenge of this compound’s low natural abundance in plant sources?

Semi-synthesis from precursor alkaloids (e.g., voacangine) via regioselective oxidation is a scalable alternative. Validate synthetic routes using X-ray crystallography to confirm stereochemistry, as incorrect configurations can nullify bioactivity .

Q. How should researchers statistically analyze dose-dependent neurotoxic effects of this compound in chronic exposure models?

Apply mixed-effects models to longitudinal data (e.g., motor function tests in rodents) to account for inter-individual variability. Use Kaplan-Meier survival analysis for mortality endpoints and Bonferroni correction for multiple comparisons. Report effect sizes with 95% confidence intervals to avoid overinterpreting marginal significance .

Q. What strategies resolve discrepancies between in vitro receptor binding affinity and in vivo efficacy of this compound?

Conduct allosteric modulation assays (e.g., radioligand displacement with negative cooperativity) to identify indirect mechanisms. Combine electrophysiology (patch-clamp) with behavioral assays (e.g., forced swim test) to correlate molecular interactions with functional outcomes. Include pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for blood-brain barrier penetration .

Methodological Considerations

- Data Reproducibility : Ensure all extraction and synthesis protocols include step-by-step metadata (e.g., solvent purity, temperature gradients) per the Beilstein Journal of Organic Chemistry guidelines .

- Conflict Resolution : Use systematic review frameworks (e.g., Cochrane Handbook) to synthesize contradictory findings, prioritizing studies with validated analytical methods and transparent raw data .

- Ethnopharmacological Validation : Cross-reference traditional use claims (e.g., anti-inflammatory effects) with cytokine profiling (ELISA/MSD multiplex assays) in relevant disease models .

Q. Tables for Reference

| Parameter | Recommended Method | Evidence Source |

|---|---|---|

| Structural Elucidation | ¹H/¹³C NMR + HRMS | |

| Extraction Yield | Ultrasonic-assisted, pH 8.5 | |

| Toxicity Analysis | Mixed-effects models + Kaplan-Meier |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.